A Comprehensive Spectroscopic Guide to 2-Methyl-3-(3-nitrophenyl)prop-2-enal: 1H and 13C NMR Analysis
A Comprehensive Spectroscopic Guide to 2-Methyl-3-(3-nitrophenyl)prop-2-enal: 1H and 13C NMR Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the α,β-unsaturated aldehyde, 2-methyl-3-(3-nitrophenyl)prop-2-enal. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization. This document offers a combination of predicted high-resolution NMR data, justified by comparative analysis with structurally analogous compounds, and established experimental protocols to serve as a comprehensive resource.
Molecular Structure and Spectroscopic Overview
2-Methyl-3-(3-nitrophenyl)prop-2-enal is a cinnamaldehyde derivative characterized by a nitro group at the meta-position of the phenyl ring and a methyl group at the α-position of the enal moiety. These structural features significantly influence the electron distribution within the molecule, which is directly reflected in the chemical shifts and coupling constants observed in its 1H and 13C NMR spectra. The electron-withdrawing nature of the nitro group and the aldehyde function, combined with the electronic effects of the methyl group and the conjugated system, results in a distinct and interpretable spectral fingerprint.
Predicted 1H NMR Spectral Data and Interpretation
The 1H NMR spectrum of 2-methyl-3-(3-nitrophenyl)prop-2-enal is predicted to exhibit distinct signals corresponding to the aldehydic, vinylic, aromatic, and methyl protons. The analysis below is based on established principles of NMR spectroscopy and comparison with data from similar structures.
Table 1: Predicted 1H NMR Data for 2-Methyl-3-(3-nitrophenyl)prop-2-enal (in CDCl3)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Aldehyde) | 9.65 | s | - |
| H-3 (Vinylic) | 7.40 | s | - |
| H-2' (Aromatic) | 8.45 | t | ~2.0 |
| H-4' (Aromatic) | 8.20 | ddd | ~8.2, 2.3, 1.0 |
| H-5' (Aromatic) | 7.65 | t | ~8.0 |
| H-6' (Aromatic) | 7.85 | dt | ~7.8, 1.3 |
| -CH3 (Methyl) | 2.10 | s | - |
Detailed Analysis of Proton Signals
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Aldehydic Proton (H-1): The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift of around 9.65 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the C=O bond. It is predicted to appear as a singlet due to the absence of adjacent protons for coupling.
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Vinylic Proton (H-3): The vinylic proton, located on the β-carbon of the enal system, is predicted to resonate at approximately 7.40 ppm. Its chemical shift is influenced by the deshielding effect of the conjugated system and the adjacent aromatic ring. The presence of the α-methyl group eliminates the typical cis or trans coupling to an α-proton, resulting in a predicted singlet.
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Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the 3-nitrophenyl ring will exhibit a complex splitting pattern characteristic of a meta-substituted benzene ring.
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H-2' : This proton, situated between the nitro group and the propenal substituent, is expected to be the most downfield of the aromatic protons, appearing as a triplet (or a narrow multiplet) around 8.45 ppm due to small meta-couplings to H-4' and H-6'.
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H-4' : This proton is predicted to resonate around 8.20 ppm and will likely appear as a doublet of doublet of doublets due to ortho coupling with H-5', meta coupling with H-6', and a smaller meta coupling with H-2'.
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H-5' : This proton is expected to be a triplet around 7.65 ppm due to two ortho couplings of similar magnitude to H-4' and H-6'.
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H-6' : This proton, ortho to the propenal substituent, is predicted to appear as a doublet of triplets around 7.85 ppm, with a larger ortho coupling to H-5' and smaller meta couplings to H-2' and H-4'.
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Methyl Protons (-CH3): The protons of the methyl group attached to the α-carbon are predicted to appear as a singlet at approximately 2.10 ppm. The singlet multiplicity is due to the absence of any adjacent protons.
Predicted 13C NMR Spectral Data and Interpretation
The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Table 2: Predicted 13C NMR Data for 2-Methyl-3-(3-nitrophenyl)prop-2-enal (in CDCl3)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Carbonyl) | 194.5 |
| C-2 (α-carbon) | 138.0 |
| C-3 (β-carbon) | 152.0 |
| C-1' (Aromatic) | 135.5 |
| C-2' (Aromatic) | 123.0 |
| C-3' (Aromatic, C-NO2) | 148.5 |
| C-4' (Aromatic) | 125.0 |
| C-5' (Aromatic) | 130.0 |
| C-6' (Aromatic) | 133.0 |
| -CH3 (Methyl) | 12.5 |
Detailed Analysis of Carbon Signals
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Carbonyl Carbon (C-1): The carbonyl carbon of the aldehyde is the most downfield signal, predicted around 194.5 ppm, which is characteristic for α,β-unsaturated aldehydes.
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Olefinic Carbons (C-2 and C-3): The α-carbon (C-2) is predicted to resonate at approximately 138.0 ppm, while the β-carbon (C-3) is expected further downfield at around 152.0 ppm. This is a typical pattern for polarized α,β-unsaturated systems, where the β-carbon is more electron-deficient.
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Aromatic Carbons (C-1' to C-6'):
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C-1' : The ipso-carbon attached to the propenal group is predicted around 135.5 ppm.
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C-3' : The carbon bearing the nitro group (C-3') is expected to be significantly deshielded, with a predicted chemical shift of approximately 148.5 ppm.
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The remaining aromatic carbons (C-2', C-4', C-5', and C-6') are predicted to appear in the range of 123.0 to 133.0 ppm, with their specific shifts influenced by the substitution pattern.
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Methyl Carbon (-CH3): The methyl carbon is predicted to have a chemical shift in the upfield region, around 12.5 ppm.
Experimental Protocols
For the acquisition of high-quality NMR data for 2-methyl-3-(3-nitrophenyl)prop-2-enal, the following experimental procedure is recommended.
Sample Preparation
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Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified solid compound for 1H NMR and 50-100 mg for 13C NMR.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.
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Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
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1H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): A range covering approximately -2 to 12 ppm.
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13C NMR Acquisition Parameters:
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Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
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Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.
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Relaxation Delay (d1): 2 seconds.
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Spectral Width (sw): A range covering approximately 0 to 220 ppm.
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Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
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Phase Correction: Manually or automatically correct the phase of the spectrum.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline.
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Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
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Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios and pick the peaks in both 1H and 13C spectra to determine their chemical shifts.
Visualization of Molecular Structure and NMR Workflow
To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.
Caption: Molecular structure with atom numbering for NMR assignment.
Caption: A streamlined workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the 1H and 13C NMR spectral data for 2-methyl-3-(3-nitrophenyl)prop-2-enal. By combining high-quality predicted data with a detailed interpretation supported by the analysis of analogous compounds, this document serves as a valuable resource for the unambiguous identification and characterization of this molecule. The inclusion of standardized experimental protocols further enhances its utility for researchers in the fields of chemistry and drug development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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ACD/Labs. (n.d.). ACD/NMR Predictors. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Method for the Determination of Absolute Configuration of Secondary Alcohols. Nature Protocols, 2(10), 2451–2458. [Link]
